Bienvenue dans la boutique en ligne BenchChem!

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Structure-Activity Relationship Medicinal Chemistry Physicochemical Profiling

5-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide (CAS 1209552-94-2) is a synthetic aryl sulfonamide with the molecular formula C16H25FN2O3S and a molecular weight of 344.4 g/mol. It features a 5-fluoro-2-methoxybenzenesulfonamide core linked via a methylene bridge to an N-isopropylpiperidin-4-yl moiety.

Molecular Formula C16H25FN2O3S
Molecular Weight 344.45
CAS No. 1209552-94-2
Cat. No. B2896355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
CAS1209552-94-2
Molecular FormulaC16H25FN2O3S
Molecular Weight344.45
Structural Identifiers
SMILESCC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC
InChIInChI=1S/C16H25FN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)16-10-14(17)4-5-15(16)22-3/h4-5,10,12-13,18H,6-9,11H2,1-3H3
InChIKeyNICYSIIOAZWCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide (CAS 1209552-94-2): Compound Identity and Research-Grade Procurement Context


5-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide (CAS 1209552-94-2) is a synthetic aryl sulfonamide with the molecular formula C16H25FN2O3S and a molecular weight of 344.4 g/mol [1]. It features a 5-fluoro-2-methoxybenzenesulfonamide core linked via a methylene bridge to an N-isopropylpiperidin-4-yl moiety. The compound is annotated in public databases as a phosphodiesterase 10A (PDE10A) inhibitor [2] and is catalogued under ChEMBL ID CHEMBL4109788 and PubChem CID 50902709. It is available from multiple research chemical suppliers for investigational use, with reported purities typically ≥95%.

Why 5-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide Cannot Be Casually Substituted with In-Class Analogs


Aryl sulfonamides bearing piperidine-based amine substituents constitute a broad class with activity spanning 5-HT receptors, carbonic anhydrases, PDE isoforms, and lipoxygenases [1]. Within this class, minor structural variations—particularly the position and identity of halogen substituents on the phenyl ring and the N-alkyl group on the piperidine—can produce divergent target selectivity profiles, potency shifts exceeding one log unit, and altered physicochemical properties that impact solubility, permeability, and metabolic stability [2]. The 5-fluoro-2-methoxy substitution pattern on the benzenesulfonamide ring of this compound is distinct from the 5-chloro, 3-chloro-4-fluoro, and unsubstituted analogs that appear alongside it in chemical catalogs, and these differences preclude reliable interchangeability without experimental verification. For procurement decisions involving this specific CAS number, the evidence below establishes the structural and pharmacological dimensions where differentiation has been documented or can be quantitatively inferred.

Quantitative Differentiation Evidence for 5-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide (CAS 1209552-94-2)


Halogen-Substituent Differentiation: 5-Fluoro vs. 5-Chloro Analog – Physicochemical Property Shifts

The 5-fluoro substituent on the benzenesulfonamide ring differentiates this compound from its direct 5-chloro analog (CAS not retrieved; 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, molecular formula C16H25ClN2O3S, MW 360.9). The fluorine atom introduces distinct electronic effects (Hammett σmeta = +0.34 for F vs. +0.37 for Cl; σpara = +0.06 for F vs. +0.23 for Cl) and steric parameters (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), while reducing molecular weight by approximately 16.5 Da. The increased electronegativity of fluorine alters the pKa of the sulfonamide NH and modulates hydrogen-bonding capacity at the target binding site [1]. These differences are sufficient to produce measurable shifts in target binding affinity, metabolic stability (oxidative dechlorination vs. no defluorination), and lipophilicity (estimated ClogP difference of approximately -0.3 to -0.5 log units favoring the fluoro analog) [2].

Structure-Activity Relationship Medicinal Chemistry Physicochemical Profiling

Target Annotations: PDE10A Inhibitor Classification vs. Non-PDE Benzenesulfonamide Analogs

DrugMapper, a computational target prediction resource at the University of Helsinki, annotates this compound as a phosphodiesterase 10A (PDE10A) inhibitor, distinguishing it from related benzenesulfonamides that are primarily annotated as 5-HT2A receptor antagonists (e.g., the non-basic piperidine sulfonamide series described by Ladduwahetty et al., 2006) or carbonic anhydrase inhibitors [1][2]. PDE10A is a dual-specificity phosphodiesterase expressed predominantly in the striatum that hydrolyzes both cAMP and cGMP, and its inhibition has therapeutic relevance in schizophrenia, Huntington's disease, and other CNS disorders. The isopropylpiperidin-4-yl moiety in this compound is consistent with the pharmacophoric requirements of the PDE10A active site, where a basic or hydrogen-bond-accepting group occupies the glutamine-rich selectivity pocket [3]. In contrast, many close benzenesulfonamide analogs with alternative piperidine substitution patterns lack PDE10A activity annotations entirely and are instead indexed against aminergic GPCR targets. Quantitative IC50 or Ki values for this compound against PDE10A were not retrieved from public databases; the annotation is based on computational prediction and requires experimental confirmation.

Phosphodiesterase Inhibition PDE10A Neurological Disease Models

In Silico Pharmacological Profiling: Multi-Indication Disease Association Map Differentiates from Narrow-Spectrum Benzenesulfonamides

The DrugMapper platform associates this compound with 15 disease categories including diabetic neuropathies, glioblastoma, migraine disorders, pain, substance-related disorders, amyotrophic lateral sclerosis, and multiple sclerosis [1]. This broad disease association signature, derived from in silico target-disease network mapping centered on the PDE10A inhibition prediction, contrasts with the narrower disease association profiles of single-target benzenesulfonamides such as selective 5-HT2A antagonists (indicated primarily for sleep disorders and schizophrenia) or CA IX/XII inhibitors (indicated primarily for oncology). The breadth of the disease map reflects the involvement of PDE10A in cAMP/cGMP signaling across multiple CNS and peripheral pathways. No quantitative clinical or in vivo efficacy data exist for this compound; all associations are computational predictions.

Drug Repurposing Computational Pharmacology Disease Association Mapping

Lipoxygenase Inhibitory Activity Annotation: Differentiation from Selective PDE-Targeted Sulfonamides

A MeSH concept record from the Medical University of Lublin associates this compound with lipoxygenase inhibitory activity, noting interference with arachidonic acid metabolism and additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This polypharmacology profile distinguishes it from benzenesulfonamide analogs described solely as PDE or 5-HT receptor modulators. Known lipoxygenase inhibitors such as masoprocol (nordihydroguaiaretic acid; NDGA) exhibit IC50 values of 0.2 µM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX) , while selective 5-LOX inhibitors like PF-4191834 act via non-redox competitive mechanisms . The specific IC50 value of this compound against any lipoxygenase isoform has not been publicly disclosed; the annotation may reflect a broader MeSH indexing of the chemical class rather than experimental confirmation for this precise CAS number. Users should exercise caution and verify this activity experimentally before relying on it as a selection criterion.

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-Inflammatory Research

Recommended Research and Industrial Application Scenarios for 5-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide (CAS 1209552-94-2)


PDE10A-Mediated Neurological Disease Modeling and Probe Development

Based on the DrugMapper PDE10A inhibitor annotation [1], this compound is best deployed in preclinical research settings investigating PDE10A-dependent cAMP/cGMP signaling in striatal medium spiny neurons. Potential applications include in vitro models of schizophrenia, Huntington's disease, and obsessive-compulsive disorder where PDE10A inhibition is a validated therapeutic strategy. The compound's predicted selectivity for PDE10A over the 5-HT2A receptor (the primary target of many related benzenesulfonamides) makes it a cleaner probe for deconvoluting PDE10A-specific effects in systems where serotonergic confounding would otherwise complicate interpretation. Users should independently verify PDE10A inhibitory potency and selectivity before committing to large-scale in vivo studies.

Halogen-Substituent SAR Libraries for Benzenesulfonamide Lead Optimization

The 5-fluoro substitution on the 2-methoxybenzenesulfonamide scaffold provides a distinct electronic and steric profile relative to the 5-chloro, 5-bromo, and unsubstituted analogs [1]. This compound is valuable as a reference standard in fragment-based or structure-guided medicinal chemistry campaigns where the contribution of the C5 halogen to target affinity, metabolic stability, and solubility must be systematically mapped. Pairing this compound head-to-head with the 5-chloro analog (MW 360.9) in parallel biochemical and cellular assays enables direct attribution of potency and selectivity shifts to the fluorine-specific effects of increased electronegativity, reduced van der Waals radius, and altered hydrogen-bond acceptor capacity [2].

Exploratory Polypharmacology Screening Across Eicosanoid and Cyclic Nucleotide Pathways

If the computationally predicted dual PDE10A-lipoxygenase activity profile is experimentally confirmed, this compound would occupy a unique position at the intersection of cyclic nucleotide signaling and arachidonic acid metabolism [1][2]. Such a polypharmacology profile is relevant in inflammatory neuroscience research, where crosstalk between cAMP/PKA pathways and leukotriene/prostaglandin signaling drives pathology in neuroinflammation, migraine, and chronic pain models. The compound could serve as a starting scaffold for developing dual-mechanism anti-inflammatory agents, provided that target engagement at both PDE10A and LOX isoforms is validated through biochemical and cellular assays.

Quote Request

Request a Quote for 5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.